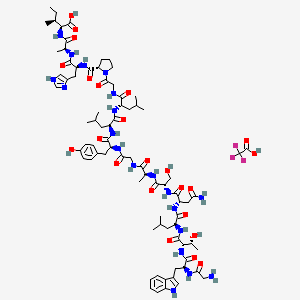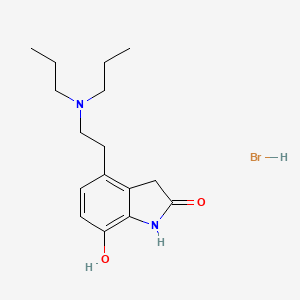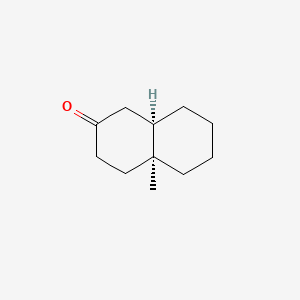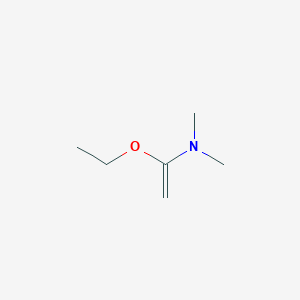
Levetiracetam Impurity B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levetiracetam Impurity B, also known as Dehydro Levetiracetam, is a chemical impurity associated with the anticonvulsant drug Levetiracetam. Levetiracetam is widely used in the treatment of epilepsy and is known for its unique mechanism of action compared to other antiepileptic drugs. Impurity B is typically monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product .
Métodos De Preparación
The preparation of Levetiracetam Impurity B involves specific synthetic routes and reaction conditions. One common method includes the forced degradation of Levetiracetam under acidic or basic hydrolysis conditions. This process leads to the formation of Impurity B as a degradation product . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main compound .
Análisis De Reacciones Químicas
Levetiracetam Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert Impurity B back to its parent compound, Levetiracetam.
Substitution: Substitution reactions may occur under specific conditions, altering the functional groups attached to the core structure.
Common reagents used in these reactions include phosphoric acid, acetonitrile, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Levetiracetam Impurity B has several scientific research applications:
Mecanismo De Acción
it is known that Levetiracetam itself binds to the synaptic vesicle protein 2A (SV2A), which is believed to modulate neurotransmitter release and reduce neuronal excitability . Impurity B, being a degradation product, may not retain the same pharmacological activity but is important for understanding the stability and safety of the parent compound.
Comparación Con Compuestos Similares
Levetiracetam Impurity B can be compared with other related compounds such as:
Piracetam: A nootropic drug chemically related to Levetiracetam, used for cognitive enhancement.
Etiracetam: An ethyl analog of Piracetam, also used as an anticonvulsant.
Other Levetiracetam Impurities: Including Impurity A and Impurity C, which are also monitored during the manufacturing process.
This compound is unique due to its specific formation pathway and its role in the quality control of Levetiracetam formulations.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
(E)-2-(2-oxopyrrolidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12)/b6-2+ |
Clave InChI |
ZGHRUXLFLIMTAG-QHHAFSJGSA-N |
SMILES isomérico |
C/C=C(\C(=O)N)/N1CCCC1=O |
SMILES canónico |
CC=C(C(=O)N)N1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)

![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)




![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)

![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)

